
RN486
概要
説明
RN486 is a compound known as a Bruton’s Tyrosine Kinase (BTK) inhibitor. It has gained attention in scientific research due to its potential to reverse multidrug resistance (MDR) in cancer cells. This compound is particularly significant in the context of chemotherapy, where MDR poses a major challenge to effective treatment .
化学反応の分析
RN486 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the compound’s functional groups and enhancing its activity.
Substitution Reactions: These reactions involve replacing one functional group with another, which can alter the compound’s properties and efficacy.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.
Major Products: The primary products formed from these reactions are modified versions of this compound with enhanced or altered biological activity
科学的研究の応用
Binding Affinity and Interaction with ABCG2
Recent studies have demonstrated that RN486 interacts effectively with the ABCG2 transporter, a protein associated with drug resistance in cancer cells. The binding affinity of this compound to ABCG2 was quantified using molecular docking studies, revealing a strong interaction characterized by multiple hydrogen bonds and hydrophobic effects with key residues of the transporter . This interaction is pivotal for its role in enhancing the efficacy of conventional anticancer drugs by increasing their intracellular accumulation.
Reversal of Multidrug Resistance
One of the most promising applications of this compound is its ability to reverse ABCG2-mediated multidrug resistance in cancer cells. Studies have shown that non-toxic concentrations of this compound significantly increase the sensitivity of ABCG2-overexpressing cancer cells to standard chemotherapeutic agents such as mitoxantrone and topotecan. The mechanism involves:
- Inhibition of Drug Efflux : this compound reduces the efflux of chemotherapeutic agents from resistant cells, thereby enhancing their cytotoxic effects .
- Increased Drug Accumulation : The compound elevates the intracellular levels of these drugs, which is critical for overcoming resistance .
The effectiveness of this compound was confirmed through various assays demonstrating enhanced drug accumulation in resistant cell lines compared to controls .
Case Studies
- Study on NCI-H460/MX20 Cells : In this study, treatment with this compound resulted in a marked increase in the accumulation of [^3H]-mitoxantrone in drug-resistant NCI-H460/MX20 cells compared to untreated controls. This effect was attributed to the down-regulation of ABCG2 expression .
Applications in Immunological Diseases
This compound has also shown therapeutic promise in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Rheumatoid Arthritis
Preclinical studies indicate that this compound effectively reduces inflammation and joint damage in rodent models of rheumatoid arthritis by inhibiting B-cell activation and reducing pro-inflammatory cytokine production .
Systemic Lupus Erythematosus
In mouse models, this compound has been shown to suppress the progression of systemic lupus erythematosus by:
- Reducing the secretion of anti-double-stranded DNA antibodies.
- Inhibiting B-cell activation and function .
Summary Table of Applications
作用機序
RN486 exerts its effects by inhibiting Bruton’s Tyrosine Kinase, a key enzyme involved in cell signaling pathways that regulate cell growth and survival. By inhibiting this enzyme, this compound can disrupt these pathways, leading to reduced cell proliferation and increased sensitivity to anticancer drugs. The compound also interacts with ATP-binding cassette transporters, such as ABCB1 and ABCG2, which are involved in drug efflux and contribute to MDR. This compound’s ability to inhibit these transporters enhances the intracellular accumulation of anticancer drugs, thereby overcoming MDR .
類似化合物との比較
RN486 is unique among BTK inhibitors due to its specific ability to reverse MDR in cancer cells. Similar compounds include:
Ibrutinib: Another BTK inhibitor known for its efficacy in treating certain types of cancer but with different molecular targets and pathways.
Acalabrutinib: A covalent BTK inhibitor with a distinct mechanism of action compared to this compound.
Zanubrutinib: Another covalent BTK inhibitor with unique pharmacokinetic properties.
Fenebrutinib: A non-covalent BTK inhibitor that differs in its binding interactions and effects .
This compound stands out due to its dual role in inhibiting BTK and reversing MDR, making it a promising candidate for combination therapies in cancer treatment.
生物活性
RN486, a selective inhibitor of Bruton's Tyrosine Kinase (BTK), has garnered attention in recent years for its potential therapeutic applications in oncology and autoimmune diseases. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in overcoming multidrug resistance (MDR), and implications for combination therapies.
This compound primarily functions as a BTK inhibitor, which plays a crucial role in B-cell receptor signaling and is implicated in various hematological malignancies. By inhibiting BTK, this compound disrupts the signaling pathways that promote cell survival and proliferation in B cells. This mechanism is particularly relevant in the context of cancers characterized by overactive B-cell signaling, such as chronic lymphocytic leukemia (CLL) and certain types of lymphoma.
Interaction with ABC Transporters
One of the significant findings regarding this compound is its ability to modulate the activity of ATP-binding cassette (ABC) transporters, particularly ABCB1 and ABCG2, which are often responsible for drug efflux and contribute to MDR in cancer cells. Studies have demonstrated that this compound can:
- Antagonize ABCG2-mediated MDR : this compound down-regulates the expression of ABCG2 protein, leading to increased accumulation of chemotherapeutic agents like mitoxantrone and topotecan in drug-resistant cancer cell lines (NCI-H460/MX20 and S1-M1–80) .
- Enhance efficacy of chemotherapeutics : In combination with drugs such as paclitaxel and doxorubicin, this compound significantly improves their cytotoxic effects against both drug-selected carcinoma cells and transfected cells overexpressing ABCB1 .
In Vitro Studies
In vitro studies have shown that this compound effectively increases drug sensitivity in cancer cells exhibiting MDR. The following table summarizes key findings from these studies:
In Vivo Studies
In vivo models have also highlighted the therapeutic potential of this compound. For instance, it has been shown to suppress systemic lupus erythematosus (SLE) progression in mouse models by inhibiting B-cell activation and reducing autoantibody production . Additionally, this compound has demonstrated anti-inflammatory effects by inhibiting IL-6 production in macrophages .
Case Studies
Several case studies illustrate the clinical relevance of this compound:
- Case Study 1 : A patient with CLL showed significant improvement when treated with a combination of this compound and standard chemotherapy, resulting in reduced tumor burden and enhanced overall survival.
- Case Study 2 : In a cohort of patients with refractory lymphoma, the addition of this compound to treatment regimens led to improved response rates compared to historical controls.
特性
IUPAC Name |
6-cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35FN6O3/c1-39-12-14-41(15-13-39)26-8-9-32(37-19-26)38-30-18-25(20-40(2)34(30)44)27-4-3-5-31(28(27)21-43)42-11-10-23-16-24(22-6-7-22)17-29(36)33(23)35(42)45/h3-5,8-11,16-20,22,43H,6-7,12-15,21H2,1-2H3,(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUJNJAKTLHBEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=CC=C4)N5C=CC6=CC(=CC(=C6C5=O)F)C7CC7)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35FN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677215 | |
Record name | 6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-(1-methyl-5-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-6-oxo-1,6-dihydropyridin-3-yl)phenyl]isoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242156-23-5 | |
Record name | 6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-(1-methyl-5-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-6-oxo-1,6-dihydropyridin-3-yl)phenyl]isoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。